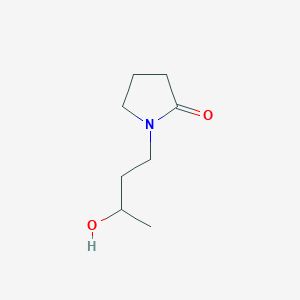amino}acetic acid CAS No. 1247171-98-7](/img/structure/B1525067.png)
2-{[(Tert-butoxy)carbonyl](2-methoxyethyl)amino}acetic acid
Vue d'ensemble
Description
“2-{(Tert-butoxy)carbonylamino}acetic acid” is a chemical compound with the molecular formula C10H19NO5 . It has a molecular weight of 233.26 . This compound is used in various scientific research fields due to its unique structure.
Molecular Structure Analysis
The InChI code of the compound is 1S/C10H19NO5/c1-10(2,3)16-9(14)11(5-6-15-4)7-8(12)13/h5-7H2,1-4H3,(H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Biodegradation and Environmental Fate
"2-{(Tert-butoxy)carbonylamino}acetic acid" and related compounds demonstrate significant biodegradation potential in environmental contexts. Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the role of microorganisms in degrading similar compounds aerobically for carbon and energy or via cometabolism (Thornton et al., 2020).
Biomass Conversion to Valuable Chemicals
The conversion of plant biomass into furan derivatives, as reviewed by Chernyshev et al. (2017), presents a sustainable pathway to produce chemicals like 2,5-furandicarboxylic acid, an important precursor for polymers, fuels, and other industrial materials. This process underscores the potential of biomass as a renewable feedstock, replacing non-renewable hydrocarbon sources (Chernyshev et al., 2017).
Sorption and Removal from Environmental Matrices
Investigations into the sorption of phenoxy herbicides, including those structurally related to "2-{(Tert-butoxy)carbonylamino}acetic acid", to soil and minerals have been critical for understanding their environmental fate. Werner et al. (2012) compiled data on soil-water distribution coefficients, providing insight into the mechanisms governing the environmental behavior of these compounds (Werner et al., 2012).
Antioxidant Properties and Applications
The study of hydroxycinnamic acids (HCAs) for their antioxidant properties, as reviewed by Razzaghi-Asl et al. (2013), reveals the structure-activity relationships critical for designing molecules with enhanced antioxidant capabilities. This research is relevant for understanding how modifications to compounds like "2-{(Tert-butoxy)carbonylamino}acetic acid" can influence their biological activity and potential applications (Razzaghi-Asl et al., 2013).
Levulinic Acid as a Drug Synthesis Platform
Levulinic acid, derived from biomass, serves as a versatile platform for synthesizing a range of value-added chemicals, including pharmaceuticals. Zhang et al. (2021) reviewed its application in drug synthesis, highlighting the potential of biomass-derived chemicals in reducing the cost and environmental impact of pharmaceutical production (Zhang et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-methoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(5-6-15-4)7-8(12)13/h5-7H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQSFFPNXSRALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl](2-methoxyethyl)amino}acetic acid | |
CAS RN |
1247171-98-7 | |
| Record name | 2-{[(tert-butoxy)carbonyl](2-methoxyethyl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




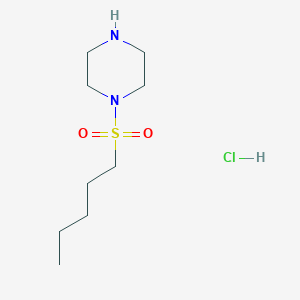
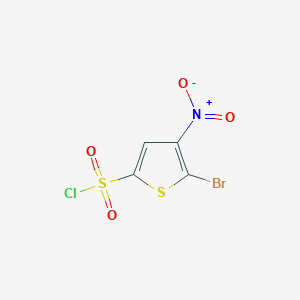
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1524991.png)
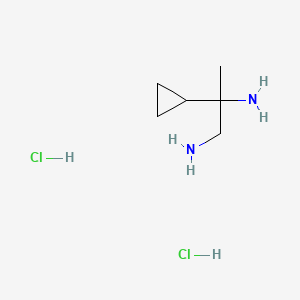
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)
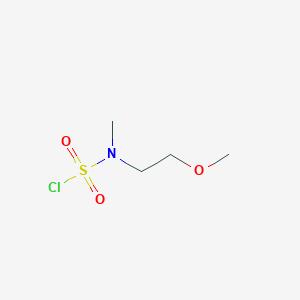
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)

![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)



